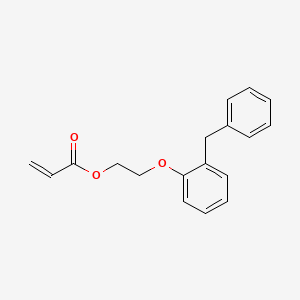

2-(2-Benzylphenoxy)ethyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-(2-benzylphenoxy)ethyl prop-2-enoate |

InChI |

InChI=1S/C18H18O3/c1-2-18(19)21-13-12-20-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h2-11H,1,12-14H2 |

InChI Key |

RGXBSYVDGXLTOL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=CC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Benzylphenoxy Ethyl Acrylate

Esterification Pathways for Acrylate (B77674) Monomer Synthesis

The formation of the acrylate ester bond is the cornerstone of synthesizing 2-(2-benzylphenoxy)ethyl acrylate. This is primarily achieved through direct esterification or transesterification, with the choice of pathway often depending on the availability of precursors, desired purity, and economic scalability.

Direct Esterification Approaches and Optimization

Direct esterification, specifically the Fischer-Speier esterification, represents the most conventional route for synthesizing acrylate esters. This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would involve reacting 2-(2-benzylphenoxy)ethanol (B3069666) with acrylic acid.

A parallel preparation method is detailed for o-phenyl phenoxyethyl acrylate, which involves the esterification of 2-(2-biphenylyloxy)ethanol with acrylic acid. google.com This process is conducted under a nitrogen atmosphere to prevent unwanted side reactions, using cyclohexane (B81311) as a solvent to facilitate the removal of water via azeotropic distillation. google.com The removal of water is a critical optimization step, as it drives the reaction equilibrium towards the formation of the ester product. researchgate.net

Optimization of direct esterification involves several factors:

Catalyst Concentration: The rate of reaction is influenced by the concentration of the acid catalyst. Studies on the esterification of acrylic acid with ethanol (B145695) show that increasing catalyst loading enhances the conversion rate. researchgate.net

Temperature: Higher reaction temperatures generally increase the reaction rate. researchgate.net However, they can also promote side reactions, such as polymerization of the acrylate monomer.

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor product formation. researchgate.net

Inhibitors: To prevent the premature polymerization of the acrylic acid and the resulting acrylate ester, a polymerization inhibitor, such as phenothiazine (B1677639) or the monomethyl ether of hydroquinone (B1673460) (MEHQ), is crucial. google.comgoogle.com

Purification: Post-reaction work-up is essential for isolating a pure product. This typically involves neutralizing the acid catalyst with an alkali wash, followed by water washes to remove salts and other water-soluble impurities, and finally, drying and distillation to obtain the purified ester. google.comgoogle.com

Table 1: Reaction Parameters for Direct Esterification of Acrylic Acid with Various Alcohols

| Reactants | Catalyst | Solvent | Inhibitor | Key Conditions | Reference |

|---|---|---|---|---|---|

| 2-(2-biphenylyloxy)ethanol, Acrylic Acid | Organic Acid | Cyclohexane | MEHQ | Nitrogen protection, azeotropic water removal | google.com |

| Acrylic Acid, 2-Ethylhexanol | Sulfuric Acid | None (neat) | Phenothiazine | 90°C, reduced pressure, azeotropic water removal | google.com |

| Acrylic Acid, 2-Ethylhexanol | Zinc Perchlorate | None (solvent-free) | p-Methoxyphenol | 170°C, 0.1 mol% catalyst | researchgate.net |

| Acrylic Acid, Ethanol | Sulfuric Acid | None (neat) | Not specified | 50-70°C, varied molar ratios | researchgate.net |

Transesterification Strategies

Transesterification offers an alternative pathway to acrylate monomers, particularly when the direct esterification is challenging or when starting from a different, readily available acrylate ester. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alcohol group of the ester. For the target compound, this would mean reacting an alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 2-(2-benzylphenoxy)ethanol. google.comgoogle.com

This method is commonly employed for producing specialty acrylates. google.com A documented process for synthesizing 2-octyl acrylate involves the transesterification of ethyl acrylate with 2-octanol. google.com The reaction is facilitated by a titanate catalyst, such as ethyl titanate or 2-octyl titanate. google.com A key advantage of this strategy is the ability to drive the reaction by removing the more volatile alcohol (in this case, ethanol) formed as a byproduct. google.com

The reaction conditions are typically mild, with temperatures ranging from 90°C to 130°C. google.com The molar ratio of the starting acrylate to the alcohol is usually kept in excess (1.3 to 1.8) to ensure high conversion of the more valuable alcohol. google.com

Table 2: Transesterification Conditions for Acrylate Synthesis

| Reactants | Catalyst | Temperature | Molar Ratio (Acrylate:Alcohol) | Reference |

|---|---|---|---|---|

| Ethyl Acrylate, 2-Octanol | Ethyl titanate or 2-octyl titanate | 90-130°C | 1.3 - 1.8 | google.com |

| Alkyl Acrylate, Dimethylaminoethanol | Not specified | Not specified | Not specified | google.com |

Catalytic Systems in Phenoxyethyl Acrylate Synthesis

Brønsted Acids: Traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective for direct esterification but can lead to corrosion and purification challenges. researchgate.netgoogle.com Sulfuric acid has been found to be more efficient than HCl or hydroiodic acid (HI) for the esterification of acrylic acid with ethanol. researchgate.net

Lewis Acids: Metal salts can act as Lewis acid catalysts. Zinc salts, which are less toxic and relatively inexpensive, have been shown to be effective for the direct esterification of acrylic acid with 2-ethylhexanol. researchgate.net

Organometallic Catalysts: Amphoteric, water-tolerant catalysts like titanyl acetylacetonate (B107027) (TiO(acac)₂) have demonstrated high efficiency for direct esterification under neutral conditions, tolerating a wide range of functional groups. nih.gov For transesterification, titanium alkoxides such as ethyl titanate are used. google.com

Heterogeneous Catalysts: To overcome the issues associated with homogeneous catalysts, solid acid catalysts are being investigated. These catalysts can be easily separated from the reaction mixture, simplifying product purification and catalyst recycling. researchgate.net

Advanced Catalytic Systems: Research into more sustainable routes for acrylate production has led to the development of nickel and palladium-based catalysts for the conversion of CO₂ and ethylene (B1197577) into acrylates. bohrium.comresearchgate.net Selenium-modified microgels have also been developed as catalysts for the oxidative alkoxylation of acrolein to produce acrylic esters. maastrichtuniversity.nl

Derivatization Techniques for Modified Acrylate Structures

Beyond the initial synthesis, the acrylate structure can be modified to impart specific properties. This can be achieved by functionalizing the precursor molecules before esterification or by reacting the acrylate double bond after its formation.

Exploration of Precursor Functionalization

Functionalization of the precursor alcohol, 2-(2-benzylphenoxy)ethanol, prior to its reaction with acrylic acid or its derivatives is a powerful strategy for creating complex acrylate monomers. This approach allows for the introduction of various functional groups onto the phenoxy portion of the molecule.

A representative example is the synthesis of 2-(2-benzothiazolylthio)ethyl acrylate. mdpi.com In this multi-step process, the precursor 2-mercaptobenzothiazole (B37678) is first reacted with chloroethanol to produce an intermediate, 2-(2-benzothiazolylthio)ethanol. This functionalized alcohol is then purified and subsequently esterified using acryloyl chloride to yield the final acrylate monomer. mdpi.com This method highlights how a complex functional group (the benzothiazolylthio moiety) can be incorporated into the final structure by modifying the alcohol precursor.

Similarly, other functional groups could be introduced onto the benzyl (B1604629) or phenoxy rings of the 2-(2-benzylphenoxy)ethanol precursor through standard aromatic substitution reactions, provided the hydroxyl group is suitably protected. These pre-functionalized alcohols can then be used to synthesize a library of novel acrylate monomers with tailored properties. The use of bifunctional substrates as precursors for polymerization is a known strategy for creating polymers with diverse and tunable characteristics. wikipedia.org

Regioselectivity Considerations in Derivatization

Regioselectivity, the control over the position at which a chemical reaction occurs, is a critical consideration when derivatizing molecules with multiple reactive sites. In the context of modifying this compound or its precursors, ensuring that a functional group is introduced at the desired position is paramount for obtaining the correct molecular architecture and properties.

For instance, during the functionalization of the aromatic rings of the 2-(2-benzylphenoxy)ethanol precursor, the directing effects of the existing substituents (the benzyl group, the ether linkage) will influence the position of incoming electrophiles. Careful selection of reaction conditions and reagents is necessary to achieve the desired regiochemical outcome.

In post-synthesis derivatization, the acrylate moiety itself presents two primary reactive sites: the carbon-carbon double bond and the ester carbonyl group. Reactions like the Michael addition are highly regioselective for the double bond. The thiol-acrylate Michael addition, for example, proceeds via the addition of a thiol to the β-carbon of the acrylate double bond. nih.gov This high degree of site-selectivity allows for the specific functionalization of the acrylate unit without affecting other parts of the molecule. acs.org Such control is essential for creating well-defined, advanced polymer architectures and functional materials. nih.gov

Polymerization Kinetics and Reaction Mechanisms of 2 2 Benzylphenoxy Ethyl Acrylate

Fundamentals of Free Radical Polymerization

The initiation of polymerization requires the generation of free radicals. This can be achieved through the decomposition of a chemical initiator, often triggered by heat or light. youtube.com For instance, benzoyl peroxide is a common thermal initiator that decomposes upon heating to form phenyl radicals, which then react with monomer units to start the polymerization chain. youtube.com

A notable characteristic of some acrylate (B77674) monomers is their ability to undergo thermal self-initiation at elevated temperatures (typically above 373 K or 100°C) without the need for an external initiator. upenn.edunih.gov This phenomenon is significant in industrial high-temperature polymerizations. nih.gov The proposed mechanism for self-initiation in alkyl acrylates involves a complex series of reactions. It is suggested that two monomer molecules can react to form a diradical intermediate, which then abstracts a hydrogen atom from a third monomer molecule to generate two monoradicals that can initiate polymerization. drexel.edumdpi.com Studies on n-butyl acrylate have shown that the rate of self-initiation is slow at temperatures around 160°C but increases significantly at higher temperatures. mdpi.com For example, after 250 minutes of reaction, the conversion of n-butyl acrylate is less than 8% at 160°C, but it reaches about 40% at 200°C and 60% at 220°C. mdpi.com

The solvent can also play a role in the self-initiation process. For instance, dioxane has been observed to have an accelerating effect on the self-initiation of butyl acrylate, allowing polymerization to occur at temperatures as low as 70°C, whereas bulk polymerization requires at least 80°C. nih.gov

The propagation rate coefficient (k_p) is a key parameter in describing the kinetics of chain growth. For acrylates, k_p values can be influenced by several factors, including temperature, solvent, and the structure of the monomer itself. kpi.uarsc.org For example, the k_p for acrylates is generally larger than for methacrylates, indicating a higher reactivity. kpi.ua Quantum chemical studies have been employed to calculate the propagation kinetics for various acrylates, providing theoretical insights into their reactivity. ugent.be

Initially, the propagation reaction is reaction-controlled. However, as the polymerization proceeds and the viscosity of the system increases, the mobility of the monomer and the growing polymer chains becomes restricted. kpi.ua At a certain conversion, the propagation can become diffusion-controlled, leading to a decrease in the reaction rate, a phenomenon known as autodeceleration. kpi.ua

Table 1: Propagation Rate Coefficients for Selected Acrylate Monomers

| Monomer | Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) | Conditions |

|---|---|---|---|

| Methyl Acrylate | 25 | 20900 | Bulk |

| n-Butyl Acrylate | 25 | 16000 | Bulk |

| 2-Ethylhexyl Acrylate | 25 | 17000 | Bulk |

| Acrylic Acid | 25 | 13000 | in Propionic Acid |

Termination is the final stage of free radical polymerization, where the growing radical chains are deactivated. The two primary mechanisms for termination are combination and disproportionation. acs.org In combination, two growing polymer radicals join to form a single, longer polymer chain. In disproportionation, one radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. nih.gov

The dominant termination pathway in acrylate polymerization has been a subject of debate. While traditionally combination was considered significant, some studies suggest that disproportionation is the exclusive termination reaction at ambient temperatures. nih.govanu.edu.au Other research proposes that combination is the more probable mechanism for the mutual termination of secondary radicals. nih.gov At higher temperatures, other reactions like backbiting (intramolecular chain transfer) can occur, leading to the formation of mid-chain radicals, which have their own complex termination pathways. nih.gov

As the polymerization progresses, the termination reaction can also become diffusion-controlled, especially in bulk polymerizations. This leads to a decrease in the termination rate and an increase in the concentration of radicals, causing a rapid increase in the polymerization rate known as autoacceleration or the gel effect. kpi.ua

Controlled Radical Polymerization (CRP) Methodologies

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and polymer architecture, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. escholarship.org

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylates. scirp.org The control in RAFT is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process. psu.edu

RAFT polymerization allows for the synthesis of well-defined homopolymers and block copolymers of acrylates. scirp.orgpsu.edu For example, the RAFT polymerization of 1-ethoxyethyl acrylate has been successfully demonstrated, leading to well-defined poly(acrylic acid) after deprotection. psu.edu The optimal temperature for this specific RAFT polymerization was found to be 70°C to balance the reaction rate and control over the polymerization. psu.edu RAFT has also been used to synthesize various block copolymers containing acrylate segments, such as those with stearyl acrylate and hydroxyethyl (B10761427) acrylate. scirp.org

Table 2: Examples of Acrylate Polymers Synthesized via RAFT

| Monomer(s) | RAFT Agent | Resulting Polymer | Reference |

|---|---|---|---|

| 1-Ethoxyethyl Acrylate | Not specified | Poly(1-ethoxyethyl acrylate) | psu.edu |

| Stearyl Acrylate, Hydroxyethyl Acrylate | DDMAT | Block and random copolymers | scirp.org |

| 4-Hydroxybutyl Acrylate | Carboxylic acid-functionalized RAFT agent | Diblock copolymer nanoparticles | rsc.org |

| Butyl Acrylate, 2-(N,N-Dimethylamino)ethyl Acrylate | CF₃-CDSP | Diblock copolymer | mdpi.com |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method for synthesizing well-defined polymers. researchgate.net ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which activates and deactivates the growing polymer chains. cmu.edu

ATRP has been successfully applied to the polymerization of various acrylate monomers, including functional acrylates like 2-hydroxyethyl acrylate. cmu.edupsu.edu The polymerization of 2-hydroxyethyl acrylate via ATRP using a halogenated initiator and a CuBr/bipyridine catalyst system resulted in polymers with controlled molecular weights. cmu.edu ATRP is also effective for creating block copolymers containing acrylate blocks. researchgate.net

More recently, light-mediated CRP processes have emerged as a robust platform for acrylate polymerization. An iridium-catalyzed visible light-mediated process has been shown to provide excellent control over the polymerization of a variety of acrylates, leading to well-defined homo-, random, and block copolymers with low polydispersity. escholarship.orgnih.gov This method offers the advantage of being able to activate and deactivate the polymerization using light as an external stimulus. nih.gov

Chain Transfer Reactions and Their Influence on Macromolecular Architecture

Chain transfer reactions are fundamental events in radical polymerization that significantly influence the final properties of the polymer by affecting its molecular weight and architecture. rubbernews.com These reactions involve the termination of a growing polymer chain and the simultaneous initiation of a new one through the abstraction of an atom, typically hydrogen, from another molecule in the system. rubbernews.com This process is a primary method for controlling the molecular size of the resulting polymer. rubbernews.com

In the polymerization of acrylates, chain transfer to the polymer is a particularly important phenomenon that leads to the formation of branched structures instead of linear chains. rubbernews.com This branching can be either intramolecular, resulting from a "backbiting" reaction, or intermolecular, leading to long-chain branches. acs.org The extent of these reactions has significant consequences for the polymer's microstructure and, consequently, its physical and mechanical properties. acs.orgacs.org

Intermolecular and Intramolecular Chain Transfer to Polymer (CTP)

Chain transfer to polymer (CTP) reactions are a defining characteristic of acrylate polymerization, leading to significant branching. nih.gov These reactions can be categorized as intermolecular or intramolecular.

Intermolecular CTP involves the abstraction of a hydrogen atom from a "dead" polymer chain by a propagating radical. This creates a new radical site on the backbone of the polymer chain, from which a new branch can grow. rubbernews.comacs.org This process is a major cause of long-chain branching. acs.org Theoretical studies on alkyl acrylates have shown that the tertiary hydrogens on the polymer backbone, formed through disproportionation termination reactions, are the most susceptible to abstraction in intermolecular CTP. acs.orgwestlake.edu.cn The rate constants for these reactions are similar for different alkyl acrylates like methyl, ethyl, and butyl acrylate. acs.orgwestlake.edu.cn The presence of intermolecular CTP can be identified by a characteristic low molecular weight shoulder in size-exclusion chromatography (SEC) analysis. acs.org

Intramolecular CTP , commonly known as backbiting, involves the abstraction of a hydrogen atom from its own backbone by a propagating chain-end radical. acs.orgresearchgate.net This results in the formation of a mid-chain radical (MCR), which can then propagate to form a short-chain branch. researchgate.net This is a more prevalent transfer pathway than the intermolecular one. acs.org The extent of branching due to CTP is generally lower in controlled radical polymerizations (like ATRP, RAFT, and NMP) compared to conventional free-radical polymerization. This is attributed to the shorter transient lifetime of the radicals in controlled processes. nih.gov

Backbiting and Beta-Scission Processes

Backbiting is a specific and highly significant intramolecular chain transfer reaction in acrylate polymerization. aiche.org The process typically involves a 1,5-hydrogen shift, where the radical at the end of a growing chain abstracts a hydrogen atom from the fifth carbon atom back along the chain. This occurs via a sterically favorable six-membered ring transition state. aiche.orgdrexel.edu This reaction transforms the propagating secondary radical at the chain end into a more stable tertiary mid-chain radical (MCR). researchgate.net

Once a mid-chain radical is formed, it can undergo several reactions. It can propagate by adding a monomer unit, leading to a short-chain branch. Alternatively, it can undergo a beta-scission reaction. aiche.org Beta-scission is a fragmentation process where the polymer chain breaks at the carbon-carbon bond in the beta position relative to the radical center. researchgate.net This results in the formation of a macromonomer with a terminal double bond and a new propagating radical. researchgate.net The beta-scission of a mid-chain radical is often a symmetric process, meaning the bond on either side of the radical can break with nearly equal activation energy. aiche.org These reactions, particularly at high temperatures, can significantly alter the polymer's structure and chain length. researchgate.net

The activation energies for backbiting and beta-scission reactions in n-butyl acrylate polymerization have been a subject of extensive study, with values being determined through both experimental and theoretical methods. rsc.orgrsc.org

| Reaction | Activation Energy (Ea) | Arrhenius Pre-exponential Factor (A) | Source |

| Backbiting (n-butyl acrylate) | 30.6 ± 5.4 kJ mol⁻¹ | ln(A / s⁻¹) = 17.8 ± 2.1 | rsc.org |

| Beta-Scission (n-butyl acrylate) | 81.1 ± 18.2 kJ mol⁻¹ | ln(A / s⁻¹) = 29.7 ± 5.5 | rsc.org |

This table presents kinetic parameters for backbiting and beta-scission in n-butyl acrylate radical polymerization, which are considered analogous to the behavior of 2-(2-Benzylphenoxy)ethyl acrylate.

Impact of Impurities on Polymerization Kinetics

Impurities present in the polymerization system can have a significant impact on the reaction kinetics and the properties of the final polymer. These impurities can act as inhibitors, retarders, or chain transfer agents. upenn.edu

The polarity of the solvent can also influence the rate of polymerization reactions. upenn.edu While inert and nonpolar solvents may have a minimal effect on the energy barriers of polymerization reactions, the use of polar solvents can be more complex to model and can impact reaction rates. upenn.edu Other impurities can act as chain transfer agents, reacting with live polymer chains and affecting the microstructure and polydispersity of the final polymer chains. upenn.edu

Computational and Theoretical Investigations of 2 2 Benzylphenoxy Ethyl Acrylate

Quantum Chemical Studies on Reactivity and Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the intricate details of chemical reactions at the molecular level. These methods provide insights into the electronic structure, reactivity, and reaction mechanisms that govern the polymerization of acrylate (B77674) monomers.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction pathways of free-radical polymerization. ugent.beescholarship.orgugent.be For a monomer like 2-(2-Benzylphenoxy)ethyl acrylate, DFT calculations can map out the potential energy surface of the polymerization process, identifying the most energetically favorable routes for initiation, propagation, and termination steps.

Studies on similar acrylate monomers, such as methyl acrylate and butyl acrylate, have successfully used DFT to model the addition of a radical to the monomer's double bond, which is the fundamental step in polymer chain growth. ugent.beacs.org The presence of the bulky and electron-rich 2-benzylphenoxy group in this compound is expected to influence the stereochemistry of the addition, favoring specific orientations of the incoming radical to minimize steric hindrance. DFT can quantify these energy differences, predicting the tacticity of the resulting polymer, which in turn affects its macroscopic properties. ugent.be

Furthermore, DFT is crucial for investigating side reactions that can occur during polymerization, such as backbiting and β-scission, which lead to branching and can affect the final polymer architecture. acs.orgnih.gov For this compound, the presence of the benzyl (B1604629) and phenoxy groups could introduce unique pathways for intramolecular chain transfer, which DFT calculations would be able to explore.

Transition State Analysis and Activation Energy Calculations

A key aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT is widely used to locate and characterize the geometry and energy of transition states for the elementary steps of polymerization. acs.orgrsc.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction.

For the polymerization of this compound, DFT calculations would be employed to determine the activation energies for the propagation and termination steps. By comparing these values to those of other acrylates, one can predict its polymerization behavior. For instance, the activation energy for the propagation of methyl acrylate has been benchmarked, providing a reference point. rsc.org The bulky substituent in this compound might lead to a higher activation energy for propagation compared to simpler acrylates due to increased steric hindrance in the transition state. rsc.org

A catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. wikipedia.org Computational studies can model these catalytic cycles, providing insights into the catalyst's efficiency and mechanism.

| Reaction Step | Exemplary Activation Energy (Ea) for Acrylates (kJ/mol) |

| Propagation | 17-33 |

| Backbiting (Intramolecular H-abstraction) | ~33 |

| β-Scission | ~64 |

This table presents typical activation energy ranges for key reactions in acrylate polymerization based on data for monomers like methyl and butyl acrylate. acs.org These values serve as an illustrative guide for what might be expected for this compound.

Radical Stability and Electronic Structure Analysis

The benzyl and phenoxy groups are capable of delocalizing the unpaired electron of the radical through resonance, which would be expected to increase its stability. This increased stability could lead to a lower propagation rate constant compared to acrylates without such stabilizing groups. Computational analysis of the spin density distribution in the radical would reveal the extent of this delocalization.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) of the monomer and the propagating radical provides insights into their reactivity. The energy gap between the HOMO of the monomer and the SOMO (Singly Occupied Molecular Orbital) of the radical is related to the ease of the propagation step.

Molecular Modeling of Monomer-Polymer Interactions

For this compound, MD simulations could be used to investigate how the bulky and aromatic side groups influence the polymer chain's structure and flexibility. The interactions between the benzyl and phenoxy groups on different parts of the chain (intrachain interactions) or between different polymer chains (interchain interactions) would play a significant role in determining the bulk properties of the resulting polymer. These interactions can lead to specific packing arrangements and affect properties like the glass transition temperature (Tg), which marks the transition from a glassy to a rubbery state. wikipedia.org

Simulations can also model the interaction of the polymer with surfaces or solvents. For example, the adsorption of poly(n-butyl acrylate) on different substrates has been studied using MD, revealing how the polymer arranges itself at the interface. acs.org Similar studies for poly(this compound) could predict its adhesive properties and behavior in composite materials. The interactions of acrylate-based polymers with inorganic surfaces are also a subject of computational study. rsc.org

Theoretical Prediction of Polymerization Parameters

Computational chemistry offers methods to predict key polymerization parameters, such as the propagation rate coefficient (kp) and termination rate coefficient (kt). ugent.bentnu.no These parameters are essential for kinetic modeling and reactor design.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of monomers with their polymerization reactivity. By building a model based on a dataset of known acrylate monomers, it would be possible to predict the kp for this compound based on its structural descriptors.

Furthermore, advanced computational techniques can be used to simulate the entire polymerization process, providing predictions of molecular weight distribution and polymer microstructure. acs.orgacs.org Machine learning models, trained on data from simulations or experiments, are also emerging as powerful tools for predicting polymer properties. nih.gov

| Monomer | Predicted Propagation Rate Coefficient (kp) (L mol⁻¹ s⁻¹) | Method |

| Methyl Acrylate | 1.41 x 10⁷ (pre-exponential factor) | PLP-SEC |

| n-Butyl Acrylate | Higher than Methyl Acrylate | PLP-SEC |

| Di(ethylene glycol) methyl ether methacrylate | Dependent on solvent polarity | Experimental |

This table provides examples of propagation rate parameters for different acrylate monomers, highlighting the influence of structure and environment. rsc.orgrsc.org Such data for this compound would be crucial for understanding its polymerization kinetics.

Advanced Analytical Characterization of 2 2 Benzylphenoxy Ethyl Acrylate and Its Polymers

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy is a fundamental tool for probing the molecular structure of 2-(2-Benzylphenoxy)ethyl acrylate (B77674) and its polymers. By examining the interaction of molecules with electromagnetic radiation, detailed information about functional groups, bonding arrangements, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed structural map of 2-(2-Benzylphenoxy)ethyl acrylate at the atomic level. Both ¹H and ¹³C NMR are employed to confirm the monomer's identity and to analyze the structure of its polymer.

For the monomer, ¹H NMR spectroscopy would reveal distinct signals corresponding to each unique proton environment. The vinyl protons of the acrylate group typically appear in the downfield region (δ 5.8-6.4 ppm) with characteristic splitting patterns (doublets of doublets). The protons of the ethyl bridge and the benzyl (B1604629) group would also exhibit specific chemical shifts and multiplicities, confirming the connectivity of the molecule.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbon of the ester (around δ 165 ppm), the vinyl carbons (δ 128-131 ppm), and the various aromatic and aliphatic carbons throughout the structure.

Upon polymerization to form poly(this compound), the most significant change observed in the NMR spectra is the disappearance of the sharp signals corresponding to the vinyl protons and carbons. researchgate.net These are replaced by broad resonances associated with the new polymer backbone. The broadening of peaks in the polymer spectrum is a result of the restricted molecular motion in the long polymer chains. iupac.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be used for more complex polymer microstructural analysis. iupac.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹¹³C Chemical Shift (ppm) |

| Vinyl (CH₂=) | 5.8 - 6.0 | 128 - 129 |

| Vinyl (=CH) | 6.1 - 6.4 | 130 - 131 |

| Carbonyl (C=O) | - | 165 - 166 |

| Methylene (-OCH₂CH₂O-) | 4.2 - 4.5 | 63 - 67 |

| Benzyl (-CH₂Ph) | 3.9 - 4.1 | 35 - 37 |

| Aromatic (C₆H₅ & C₆H₄) | 6.8 - 7.4 | 110 - 158 |

Note: Data are predicted based on typical values for similar acrylate monomers. yale.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound and its polymer.

The IR spectrum of the monomer is characterized by several key absorption bands. A strong, sharp peak around 1720-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the acrylate ester. researchgate.net The presence of the vinyl group is confirmed by C=C stretching vibrations around 1635 cm⁻¹ and C-H out-of-plane bending vibrations around 985 and 810 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching bands for the ester and ether linkages would be visible in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C bands would appear at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. researchgate.netnist.gov

Upon polymerization, the most notable change in the IR spectrum is the significant reduction or complete disappearance of the peaks associated with the vinyl group (e.g., the C=C stretch at ~1635 cm⁻¹). researchgate.net The strong carbonyl peak and the bands related to the aromatic and ether groups remain, confirming the integrity of the side chain.

Raman spectroscopy provides complementary information. The C=C double bond of the acrylate monomer, which is a relatively weak absorber in the IR, typically shows a strong, sharp band in the Raman spectrum, making it an excellent tool for monitoring polymerization kinetics. researchgate.net Aromatic ring vibrations also give rise to characteristic Raman signals.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1730 |

| C=C (Vinyl) | Stretching | 1630 - 1640 |

| C-O (Ester/Ether) | Stretching | 1100 - 1300 |

| =C-H (Vinyl) | Bending | 810 - 990 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Note: Based on data for analogous acrylate compounds. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the monomer. The presence of aromatic rings (benzyl and phenoxy groups) in this compound gives rise to characteristic UV absorption bands. These π → π* transitions typically occur in the range of 250-280 nm. researchgate.net The acrylate carbonyl group also has a weaker n → π* transition at a longer wavelength. This technique is particularly useful for quantitative analysis due to the strong absorbance of the aromatic chromophores. For related compounds like 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate, which has an extended conjugation system, absorption maxima can be found at longer wavelengths, making it useful as a UV-blocking agent. sigmaaldrich.com

Chromatographic Separations for Purity and Molecular Weight Determination

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of monomer purity and the determination of polymer molecular weight characteristics.

High-Performance Liquid Chromatography (HPLC) for Monomer Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the this compound monomer. bldpharm.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is commonly employed. chemicalbook.com The monomer can be detected using a UV detector, leveraging the strong UV absorbance of the aromatic rings. This method can effectively separate the monomer from starting materials, by-products, or degradation products, allowing for accurate quantification of its purity. The retention time of the monomer is a characteristic feature under specific chromatographic conditions.

Table 3: Typical HPLC Parameters for Acrylate Monomer Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: Conditions are generalized based on standard methods for acrylate analysis. chemicalbook.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the molecular weight of poly(this compound). ias.ac.in This method separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer chains cannot enter the pores as easily as smaller chains, and therefore they travel a shorter path and elute from the column first. Smaller chains explore more of the pore volume, leading to a longer retention time. lcms.cz

The output from the GPC provides a distribution of molecular weights within the polymer sample. Key parameters obtained from this analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer. The choice of solvent (eluent), typically tetrahydrofuran (B95107) (THF) for many acrylate polymers, is critical for ensuring the polymer remains fully dissolved and does not interact with the column material. ias.ac.in

Table 4: Information Obtained from GPC Analysis of a Polymer

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of the polymer sample divided by the total number of moles of polymer chains. |

| Mw (Weight-Average Molecular Weight) | An average that accounts for the contribution of larger chains to the overall molecular weight. |

| PDI (Polydispersity Index) | A measure of the distribution of molecular masses in a given polymer sample (Mw/Mn). |

Note: These are the primary parameters determined by GPC for any polymer sample. researchgate.net

Mass Spectrometry for End-Group and Architectural Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a premier soft ionization technique for polymer analysis. frontiersin.org It is particularly well-suited for determining absolute molecular weights, end-group compositions, and dispersity for polymers with a polydispersity index below 1.3. waters.comnih.govsigmaaldrich.com The technique involves co-crystallizing the polymer sample with a highly absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase, typically as singly charged ions (e.g., [M+Na]⁺ or [M+K]⁺). nih.govfrontiersin.org These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For poly(this compound), MALDI-TOF MS can resolve individual oligomeric chains, allowing for precise determination of the repeating monomer unit and the mass of the initiator and terminator fragments (the α- and ω-end groups). The mass of the this compound monomer is 282.33 g/mol . A typical MALDI-TOF spectrum would show a distribution of peaks, where each peak is separated by the mass of this monomer unit.

The equation for the theoretical m/z of a polymer chain observed in a MALDI-TOF spectrum is:

m/z = MEG + (n × MRU) + MC

Where:

MEG is the mass of the end-groups (initiator and terminator fragments).

n is the degree of polymerization (number of repeat units).

MRU is the mass of the repeating unit (282.33 g/mol for this compound).

MC is the mass of the cationizing agent (e.g., Na⁺ ≈ 23 g/mol ).

By analyzing the exact mass of the peaks in the spectrum, the chemical composition of the end-groups can be confirmed. jeol.comrsc.org This is critical for verifying the success of controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which are often used to synthesize well-defined polyacrylates. rsc.orgrsc.org Tandem MS (MS/MS) experiments can be performed within the MALDI instrument to fragment specific oligomer ions, providing definitive structural information about the polymer backbone and end-group connectivity. nih.govnih.gov

Table 1: Illustrative MALDI-TOF MS Data for Poly(this compound) Synthesized via ATRP

This table illustrates hypothetical data for a poly(this compound) sample initiated with ethyl 2-bromoisobutyrate (EBiB, C₆H₁₁BrO₂) and terminated with a bromine atom, cationized with Na⁺.

| Degree of Polymerization (n) | Mass of Repeating Units (n × 282.33) | Mass of End Groups (EBiB + Br) | Mass of Cation (Na⁺) | Theoretical m/z |

| 8 | 2258.64 | 285.02 | 22.99 | 2566.65 |

| 9 | 2540.97 | 285.02 | 22.99 | 2848.98 |

| 10 | 2823.30 | 285.02 | 22.99 | 3131.31 |

| 11 | 3105.63 | 285.02 | 22.99 | 3413.64 |

| 12 | 3387.96 | 285.02 | 22.99 | 3695.97 |

Advanced Techniques for Polymer Microstructure Analysis

The microstructure of a polymer, which includes its morphology, crystallinity, and nanoscale features, dictates its macroscopic physical and chemical properties. leica-microsystems.com A variety of advanced techniques are employed to characterize the microstructure of polymers like poly(this compound).

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and internal morphology of polymer films and materials. numberanalytics.comacs.org For instance, SEM can reveal information about the surface texture, porosity, and phase separation in polymer blends containing poly(this compound). TEM, which requires ultrathin sample sections, provides higher resolution images of the internal nanostructure, such as the arrangement of polymer chains or the dispersion of nanoparticles in a composite. numberanalytics.com Atomic Force Microscopy (AFM) maps the surface topography at the nanoscale and can also probe local mechanical properties, offering insights into the surface features of coatings made from the polymer. numberanalytics.com

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used to investigate the structure of polymers at different length scales. WAXS provides information about the crystalline structure of the material, while SAXS is sensitive to larger-scale structures like phase-separated domains in block copolymers or the size and shape of polymer aggregates in solution.

Spectroscopic Techniques: While mass spectrometry excels at molecular weight and end-group analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the detailed microstructure, including tacticity (the stereochemical arrangement of the bulky benzylphenoxy side chains along the polymer backbone). iupac.org High-resolution 1D and 2D NMR techniques can elucidate the sequence distribution in copolymers and provide unambiguous structural assignments. iupac.org Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of specific functional groups, monitor the polymerization of the acrylate monomer, and study degradation processes. researchgate.net

Table 2: Application of Advanced Analytical Techniques to Poly(this compound)

| Technique | Information Obtained | Relevance to Poly(this compound) |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, porosity | Characterizing the surface of films and coatings; studying phase separation in blends. acs.org |

| Transmission Electron Microscopy (TEM) | Internal nanostructure, morphology of domains | Visualizing the arrangement of polymer chains and the structure of composites. numberanalytics.com |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, roughness, phase imaging | Probing surface features and local mechanical properties of thin films. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) | Tacticity, monomer sequence, chemical structure | Determining the stereochemistry of the polymer backbone, which affects physical properties. iupac.org |

Copolymerization Studies Involving 2 2 Benzylphenoxy Ethyl Acrylate

Copolymerization Kinetics and Reactivity Ratios

The kinetics of copolymerization involving 2-(2-benzylphenoxy)ethyl acrylate (B77674) are crucial for predicting and controlling the final polymer structure and properties. Reactivity ratios, which describe the relative reactivity of each monomer towards the growing polymer chain, are fundamental parameters in this regard.

While specific reactivity ratios for the copolymerization of 2-(2-benzylphenoxy)ethyl acrylate with various comonomers are not extensively documented in the provided search results, the general principles of copolymerization kinetics can be applied. The reactivity of an acrylate monomer is influenced by the steric and electronic effects of its ester group. In the case of this compound, the bulky benzylphenoxy group can be expected to exert significant steric hindrance, potentially affecting its addition to a growing polymer chain.

For comparison, studies on other acrylate systems, such as styrene (B11656) with 2-ethylhexyl acrylate (EHA), have reported reactivity ratios under various polymerization conditions. For instance, in conventional radical polymerization, the reactivity ratios for styrene and EHA were found to be 0.926 and 0.238, respectively. frontiersin.org In atom transfer radical polymerization (ATRP), these values can vary depending on the catalytic system used. frontiersin.org

The determination of reactivity ratios typically involves carrying out a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. researchgate.net Methods such as the Fineman-Ross and Kelen-Tudos methods are commonly employed to calculate the reactivity ratios from the experimental data. frontiersin.orgresearchgate.net Understanding these ratios for this compound and its comonomers is essential for designing copolymers with desired monomer sequences, such as random, alternating, or block-like structures.

Synthesis and Characterization of Copolymers with Diverse Monomers

The synthesis of copolymers incorporating this compound allows for the creation of materials with tailored properties. By combining it with other monomers, a wide range of polymer architectures can be achieved.

Block Copolymer Architectures

Block copolymers are composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing this compound can be achieved through controlled/"living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). nih.gov These methods allow for the sequential addition of different monomers to create well-defined block structures. nih.gov

For example, a typical synthesis would involve the polymerization of a first monomer to create a "macroinitiator." This macroinitiator, which contains an active terminal group, is then used to initiate the polymerization of the second monomer, in this case, this compound, or vice versa. This process leads to the formation of a diblock copolymer. Triblock and multiblock copolymers can also be synthesized by extending this sequential monomer addition. nih.gov The characterization of these block copolymers would involve techniques like gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and nuclear magnetic resonance (NMR) spectroscopy to confirm the composition and structure.

Graft Copolymer Formations

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. researchgate.net There are three main strategies for synthesizing graft copolymers: "grafting from," "grafting onto," and the "macromonomer" method. researchgate.net

In the "grafting from" approach, a polymer backbone is first synthesized with initiator sites along its chain. A second monomer is then polymerized from these sites, resulting in the growth of side chains. cmu.edu For instance, a polymer could be prepared with pendant groups that can initiate the polymerization of this compound.

The "grafting onto" method involves attaching pre-formed polymer chains (the grafts) to a polymer backbone. fudan.edu.cn This often involves a chemical reaction between functional groups on the backbone and the end-groups of the graft chains.

The "macromonomer" technique involves the synthesis of a polymer chain with a polymerizable end group. This macromonomer can then be copolymerized with another monomer to form a graft copolymer where the macromonomer units are incorporated as side chains. researchgate.net The synthesis of graft copolymers containing poly(this compound) would likely utilize one of these controlled radical polymerization techniques to achieve well-defined structures. cmu.edu

Influence of Co-monomer Selection on Polymerization Behavior and Polymer Microstructure

The choice of comonomer has a significant impact on both the polymerization process and the final microstructure of the resulting copolymer. The relative reactivities of the comonomers, as defined by their reactivity ratios, will dictate the sequence distribution of the monomer units along the polymer chain. nih.gov

If the reactivity ratios of both monomers are close to one, a random copolymer is likely to form. If one reactivity ratio is significantly larger than the other, the more reactive monomer will be preferentially incorporated into the polymer chain, potentially leading to a gradient or blocky structure. When both reactivity ratios are close to zero, an alternating copolymer is favored. rsc.org

The nature of the comonomer also influences the physical properties of the resulting copolymer. For example, copolymerizing this compound with a hydrophilic monomer would result in an amphiphilic copolymer. The bulkiness and chemical nature of the comonomer can also affect the glass transition temperature, mechanical properties, and thermal stability of the final material. researchgate.net For instance, the incorporation of a bulky comonomer can increase steric hindrance, potentially slowing down the polymerization rate. nih.gov

Environmental Degradation and Fate of 2 2 Benzylphenoxy Ethyl Acrylate Based Materials

Biodegradation Mechanisms of Acrylate (B77674) Polymers

Polyacrylates are a diverse group of polymers that are generally considered resistant to biodegradation due to their carbon-carbon backbone. researchgate.netnih.gov However, under certain conditions, microbial activity can initiate the degradation process, primarily targeting the more susceptible side chains. nih.govnih.gov

The biodegradation of acrylate polymers is typically initiated by enzymatic action on the ester side chains. nih.gov A range of microorganisms, including bacteria and fungi, have been found to degrade certain types of acrylates. researchgate.netnih.gov Enzymes such as esterases and hydrolases play a key role by catalyzing the hydrolysis of the ester bonds. nih.govcore.ac.uk This initial step, known as primary biodegradation, cleaves the side groups, releasing an alcohol and leaving a poly(acrylic acid) backbone. nih.gov For a polymer of 2-(2-benzylphenoxy)ethyl acrylate, this would result in the release of 2-(2-benzylphenoxy)ethanol (B3069666).

Following the initial enzymatic cleavage, the complete mineralization of the resulting poly(acrylic acid) backbone is a slow process. researchgate.netresearchgate.net However, some microbial consortia have demonstrated the ability to utilize this backbone as a source of carbon. researchgate.net The process often requires oxidative mechanisms to break the C-C backbone after the initial hydrolysis of the side chains. nih.gov

The susceptibility of acrylate polymers to biodegradation is not uniform and is influenced by several factors related to the polymer's structure and its surrounding environment. nih.govnih.gov

| Factor | Influence on Biodegradability | Reference |

| Polymer Structure | The chemical makeup of the polymer, including the nature of its side chains, significantly impacts degradation. Bulky side chains, like the benzylphenoxy group, can create steric hindrance, potentially slowing down enzymatic attacks. | nih.gov |

| Molecular Weight | Lower molecular weight polymers and oligomers are generally more bioavailable and thus more readily degraded by microorganisms. | nih.gov |

| Crystallinity | The amorphous regions of a polymer are more accessible to microbial enzymes compared to the more rigid crystalline regions. | nih.gov |

| Environmental Conditions | Factors such as temperature, pH, humidity, and the availability of nutrients and oxygen all play a crucial role in modulating microbial activity and enzymatic efficiency. | nih.govmdpi.com |

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of polymers through non-biological chemical and physical processes. researchgate.net For acrylate polymers, the primary abiotic degradation pathways are hydrolysis and photodegradation. nih.govresearchgate.net

The ester linkages present in the side chains of acrylate polymers are susceptible to hydrolysis, a reaction with water that cleaves the bond. nih.govcarbodiimide.com This process is catalyzed by acidic or alkaline conditions and is also temperature-dependent. nih.govcarbodiimide.com The hydrolysis of the ester bond in a polyacrylate results in the formation of a carboxylic acid on the polymer backbone and the corresponding alcohol from the side chain. carbodiimide.comresearchgate.net The rate of hydrolysis can be influenced by the molecular structure; for instance, increased chain flexibility and hydration can make ester bonds more susceptible to hydrolysis. nih.gov Stabilizers are sometimes added to polymer formulations to inhibit this process. carbodiimide.com

Exposure to ultraviolet (UV) radiation from sunlight can initiate photodegradation, a process that alters the polymer's structure and properties. nih.govmdpi.com The absorption of UV light by chromophores within the polymer can lead to the breaking of covalent bonds, such as C-C and C-O bonds. nih.gov This can result in chain scission, which reduces the polymer's molecular weight, or cross-linking, which can make the material more brittle. nih.govnih.gov The aromatic rings in the benzylphenoxy group of this compound could act as chromophores, potentially making the polymer susceptible to photodegradation. researchgate.net The process is often a form of photo-oxidation, involving the reaction of polymer radicals with oxygen to form hydroperoxides, which then decompose and lead to further degradation. nih.govyoutube.com

Environmental Persistence and Transformation in Specific Media

The long-term fate of materials made from this compound is determined by the combined effects of biotic and abiotic degradation. researchgate.net These polymers are generally persistent, with slow degradation rates in the environment. oekotoxzentrum.ch

In soil, these polymers tend to adsorb strongly to particles. oekotoxzentrum.ch Degradation is slow, often less than 10% per year, leading to potential accumulation. oekotoxzentrum.ch The process in soil is influenced by microbial activity, temperature, and moisture. mdpi.comresearchgate.net

In aquatic environments, the primary release of acrylate esters is expected to be to the atmosphere due to their volatility, where they undergo photodegradation. petrochemistry.eu For less volatile or water-soluble polymers, degradation in water is primarily driven by hydrolysis and photodegradation, especially in sunlit surface waters. mdpi.comresearchgate.net The degradation products, such as the alcohol side chain and the poly(acrylic acid) backbone, will then be subject to further transformation. petrochemistry.eu Given the slow degradation of the main polymer chain, there is a potential for long-term persistence of polymer fragments, contributing to microplastic pollution. researchgate.netoekotoxzentrum.ch

Degradation in Soil Environments

No specific data on the degradation of this compound in soil environments was found. Research on other acrylate compounds suggests that biodegradation can occur, but the rate and pathways are highly dependent on the specific chemical structure and environmental conditions. For instance, studies on simpler acrylic esters have shown varying degrees of biodegradability in soil. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to the more complex structure of this compound, which contains both benzyl (B1604629) and phenoxy groups.

Performance and Degradation in Aqueous and Marine Environments

Similarly, there is no available research detailing the performance and degradation of this compound-based materials in aqueous and marine environments. The degradation of polymers in these environments is influenced by factors such as hydrolysis, photodegradation, and microbial action. epa.govnih.gov

General studies on acrylate photolysis in seawater indicate that it can be a significant process, influenced by UV radiation. acs.org The presence of aromatic groups, such as the benzyl and phenoxy moieties in this compound, could influence its photodegradation characteristics. However, without specific studies, any discussion remains speculative. The aquatic toxicity and degradation of other acrylate esters have been studied, showing a range of outcomes from rapid biodegradation to moderate toxicity, but this information is not directly applicable to the target compound. nih.gov

Data Tables

Due to the absence of specific research findings on the environmental degradation of this compound, no data tables can be generated.

Q & A

Q. What analytical techniques are recommended for verifying the purity and structural integrity of 2-(2-Benzylphenoxy)ethyl acrylate?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities and confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to confirm the presence of the benzylphenoxy group and acrylate moiety. Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acrylate). Analytical certificates (COA) from suppliers should include HPLC purity data (>97%) and melting point verification (77–80°C for analogs) .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling.

- Engineering Controls: Work in a fume hood to minimize inhalation exposure. Ensure proper ventilation in synthesis areas.

- Storage: Store in airtight containers at -20°C to prevent polymerization or degradation. Stabilizers like 4-methoxyphenol (200–300 ppm) are often added to inhibit spontaneous polymerization .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer:

- Step 1: Optimize the esterification of 2-(2-benzylphenoxy)ethanol with acryloyl chloride using a Schlenk line under inert gas (N₂/Ar) to prevent oxidation.

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

- Step 3: Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol. Validate purity using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during functionalization of this compound?

- Methodological Answer:

- Case Study: Bromination of analogous acrylates (e.g., ethyl 3-[1-alkoxycarbonyl-2-(methylthio)indolin-3-yl]acrylate) may yield unexpected thienoindole derivatives.

- Resolution: Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to characterize byproducts. Adjust reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions. Computational modeling (DFT) can predict reactive intermediates .

Q. What strategies are effective for incorporating this compound into biocompatible polymer networks?

- Methodological Answer:

- Copolymer Design: Synthesize random copolymers with 2-hydroxyethyl acrylate (HEA) to enhance hydrophilicity. Use free-radical polymerization with azobisisobutyronitrile (AIBN) as the initiator.

- Characterization: Assess mechanical properties via dynamic mechanical analysis (DMA) and swelling behavior in PBS. Biocompatibility testing should include cell viability assays (e.g., MTT) on fibroblast lines (e.g., NIH/3T3) .

Q. How can advanced chromatographic methods be optimized for separating this compound derivatives?

- Methodological Answer:

- Column Selection: Use polyacrylate-functionalized stationary phases for capillary electrochromatography (CEC), which offer high selectivity for aromatic acrylates.

- Method Development: Optimize buffer pH (e.g., 8.5 with borate) and organic modifier (acetonitrile) gradient to resolve structural analogs. Validate with UV detection at 254 nm .

Q. What methodologies enable the study of volatile degradation products from this compound under thermal stress?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂ to identify decomposition thresholds.

- Headspace Solid-Phase Microextraction (HS-SPME): Coupled with GC-MS , this method captures and identifies low-molecular-weight degradation products (e.g., benzaldehyde, acrylic acid). Compare results with electron nose datasets for pattern recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.